

# Comparative Safety Analysis of Tirzepatide (LY3295668)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY3295668 |           |
| Cat. No.:            | B608743   | Get Quote |

A comprehensive review of the safety and tolerability of the dual GIP and GLP-1 receptor agonist, tirzepatide, in comparison with other leading GLP-1 receptor agonists, semaglutide and dulaglutide. This guide synthesizes data from key clinical trial programs to inform researchers, scientists, and drug development professionals.

Tirzepatide (**LY3295668**) is a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. Its unique mechanism of action has demonstrated significant efficacy in glycemic control and weight management. This guide provides a detailed comparative analysis of its safety profile relative to established GLP-1 receptor agonists, semaglutide and dulaglutide, drawing upon data from the extensive SURPASS, SURMOUNT, SUSTAIN, and AWARD clinical trial programs.

## **Overview of Safety Profiles**

The overall safety profile of tirzepatide is comparable to that of the GLP-1 receptor agonist class, with the most frequently reported adverse events being gastrointestinal in nature.[1][2] These events are typically mild to moderate in severity and tend to be more common during the dose-escalation period.[3][4] Across the SURPASS-1 to -5 trials, the most common gastrointestinal adverse events reported with tirzepatide were nausea (12%-24%), diarrhea (12%-22%), and vomiting (2%-13%).[4]

# **Comparative Analysis of Common Adverse Events**



To provide a clear comparison, the following tables summarize the incidence of common adverse events in head-to-head and placebo-controlled clinical trials.

### **Gastrointestinal Adverse Events**

Gastrointestinal side effects are the most prevalent adverse events associated with tirzepatide and its comparators. The incidence is generally dose-dependent.

Table 1: Incidence of Gastrointestinal Adverse Events in the SURPASS-2 Trial (40 Weeks)[1][2] [5]

| Adverse Event | Tirzepatide 5<br>mg | Tirzepatide 10<br>mg | Tirzepatide 15<br>mg | Semaglutide 1<br>mg |
|---------------|---------------------|----------------------|----------------------|---------------------|
| Nausea        | 17.4%               | 19.2%                | 22.1%                | 17.9%               |
| Diarrhea      | 13.2%               | 16.4%                | 13.8%                | 11.5%               |
| Vomiting      | 5.7%                | 8.5%                 | 9.8%                 | 8.3%                |

Table 2: Incidence of Gastrointestinal Adverse Events in the SURMOUNT-1 Trial (72 Weeks, in patients with obesity)[6]

| Adverse Event | Tirzepatide 5<br>mg | Tirzepatide 10<br>mg | Tirzepatide 15<br>mg | Placebo |
|---------------|---------------------|----------------------|----------------------|---------|
| Nausea        | 24.6%               | 33.3%                | 31.0%                | 9.5%    |
| Diarrhea      | 18.7%               | 21.2%                | 23.0%                | 7.3%    |
| Vomiting      | 8.3%                | 10.7%                | 12.2%                | 1.7%    |
| Constipation  | 16.8%               | 17.1%                | 11.7%                | 5.8%    |

Table 3: Gastrointestinal Disorders in SUSTAIN and PIONEER Trials (Semaglutide)[7]



| Trial Program          | Semaglutide | Comparator |
|------------------------|-------------|------------|
| SUSTAIN (Subcutaneous) | 41.9%       | 22.0%      |
| PIONEER (Oral)         | 39.1%       | 24.8%      |

Table 4: Common Gastrointestinal Adverse Events in AWARD-11 Trial (36 weeks, Dulaglutide) [8]

| Adverse Event | Dulaglutide 1.5 mg | Dulaglutide 3.0 mg | Dulaglutide 4.5 mg |
|---------------|--------------------|--------------------|--------------------|
| Nausea        | 13.4%              | 15.6%              | 16.4%              |
| Vomiting      | 5.6%               | 8.3%               | 9.3%               |

## Hypoglycemia

The risk of hypoglycemia with tirzepatide is low, particularly when not used in combination with insulin or sulfonylureas.

Table 5: Incidence of Hypoglycemia (<54 mg/dL) in the SURPASS-2 Trial[2][5]

| Treatment         | Incidence |
|-------------------|-----------|
| Tirzepatide 5 mg  | 0.6%      |
| Tirzepatide 10 mg | 0.2%      |
| Tirzepatide 15 mg | 1.7%      |
| Semaglutide 1 mg  | 0.4%      |

### **Treatment Discontinuation Due to Adverse Events**

The rate of discontinuation due to adverse events provides insight into the overall tolerability of the medications.

Table 6: Treatment Discontinuation Rates Due to Adverse Events



| Trial               | Tirzepatide<br>5 mg | Tirzepatide<br>10 mg | Tirzepatide<br>15 mg | Semaglutid<br>e 1 mg | Placebo |
|---------------------|---------------------|----------------------|----------------------|----------------------|---------|
| SURPASS-<br>2[1][2] | 5.1%                | 7.7%                 | 7.9%                 | 3.8%                 | -       |
| SURMOUNT-<br>1[6]   | 4.3%                | 7.1%                 | 6.2%                 | -                    | 2.6%    |

# Signaling Pathway and Experimental Workflow Mechanism of Action of Tirzepatide

Tirzepatide activates both GIP and GLP-1 receptors, which are incretin hormones that play a key role in glucose homeostasis. This dual agonism leads to enhanced insulin secretion, suppressed glucagon secretion, and delayed gastric emptying, contributing to improved glycemic control and weight loss.



# Mechanism of Action of Tirzepatide Tirzepatide (LY3295668) Tirzepatide Cellular Receptors GLP-1 Receptor Downstream Effects Increased Insulin Secretion Decreased Glucagon Secretion Delayed Gastric Emptying Reduced Appetite

### Typical Workflow of SURPASS/SURMOUNT Trials



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes [prnewswire.com]
- 2. lilly.com [lilly.com]
- 3. Tirzepatide Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Tirzepatide versus Semaglutide Once Weekly in Patients with Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tirzepatide Once Weekly for the Treatment of Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of semaglutide across the SUSTAIN and PIONEER phase IIIa clinical trial programmes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Comparative Safety Analysis of Tirzepatide (LY3295668)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608743#comparative-analysis-of-ly3295668-s-safety-profile]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com